2-Ethynyl-1,3-benzothiazole
Overview
Description
2-Ethynyl-1,3-benzothiazole: is an aromatic heterocyclic compound that features a benzothiazole ring substituted with an ethynyl group at the second position
Mechanism of Action
Target of Action
2-Ethynyl-1,3-benzothiazole is a derivative of benzothiazole, which has been found to have significant anti-tubercular activity . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 protein, inhibiting its function and thereby disrupting the survival mechanisms of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of the DprE1 protein affects the biochemical pathways associated with the survival and proliferation of Mycobacterium tuberculosis . The downstream effects of this disruption include the inhibition of bacterial growth and potential cell death .
Pharmacokinetics
Some benzothiazole derivatives have been found to have good bioavailability, with more than 52% bioavailability when administered orally
Result of Action
The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, potentially leading to the death of these bacteria . This makes it a promising candidate for the development of new anti-tubercular drugs.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 28°C
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-1,3-benzothiazole at different dosages in animal models have not been reported. Benzothiazole derivatives have been studied for their effects at various dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives can interact with transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Benzothiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Ethynyl-1,3-benzothiazole typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are usually 2-iodo-1,3-benzothiazole and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst (such as palladium(II) acetate), a copper co-catalyst (such as copper(I) iodide), and a base (such as triethylamine) in an appropriate solvent (such as tetrahydrofuran) under an inert atmosphere .
Industrial Production Methods:
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
2-Ethynyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-(2-oxoethyl)-1,3-benzothiazole.
Reduction: Formation of 2-ethyl-1,3-benzothiazole.
Substitution: Formation of 2-halo-1,3-benzothiazole derivatives.
Scientific Research Applications
2-Ethynyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
- 2-Methyl-1,3-benzothiazole
- 2-Phenyl-1,3-benzothiazole
- 2-Amino-1,3-benzothiazole
Comparison:
2-Ethynyl-1,3-benzothiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties compared to its analogs. This structural feature enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-ethynyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVCPVCGNOKHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348794 | |
Record name | 2-ethynyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40176-80-5 | |
Record name | 2-ethynyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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